(2S,4S)-2,4-Dimethylpyrrolidine
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Overview
Description
(2S,4S)-2,4-Dimethylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2S,4S) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrasubstituted enamine, using a rhodium-based catalyst. This method provides high enantioselectivity and yields the desired (2S,4S) configuration .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of chiral ligands and catalysts is crucial for maintaining the stereochemical integrity of the product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines .
Scientific Research Applications
(2S,4S)-2,4-Dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2,4-Dimethylpyrrolidine
- (2R,4S)-2,4-Dimethylpyrrolidine
- (2R,4R)-2,4-Dimethylpyrrolidine
Uniqueness
(2S,4S)-2,4-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (2S,4S) configuration can lead to different interactions with molecular targets compared to other stereoisomers, making it valuable in research and industrial applications .
Properties
CAS No. |
1932438-81-7 |
---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
DUOJVRWFIHNZTJ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](NC1)C |
Canonical SMILES |
CC1CC(NC1)C |
Origin of Product |
United States |
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